molecular formula C9H10ClNO4 B14035948 (R)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride

(R)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride

Cat. No.: B14035948
M. Wt: 231.63 g/mol
InChI Key: CXRMZVRXERFVAG-OGFXRTJISA-N
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Description

4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes an amino group, a carboxy group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with amino acids under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) to convert benzoic acid into its acid chloride form, which then reacts with an amino acid to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various benzoic acid derivatives, amine derivatives, and substituted benzoic acids .

Scientific Research Applications

4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxy groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. This compound can modulate various biochemical pathways, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Uniqueness: 4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

IUPAC Name

4-[(R)-amino(carboxy)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C9H9NO4.ClH/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12;/h1-4,7H,10H2,(H,11,12)(H,13,14);1H/t7-;/m1./s1

InChI Key

CXRMZVRXERFVAG-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)C(=O)O.Cl

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O.Cl

Origin of Product

United States

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